molecular formula C8H9NO B022112 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile CAS No. 109073-20-3

2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile

Cat. No. B022112
M. Wt: 135.16 g/mol
InChI Key: HZACVLAFKLXXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, also known as DMC, is a compound that has gained significant attention in the scientific community due to its unique properties. DMC is a cyclopropene derivative that has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In

Mechanism Of Action

The mechanism of action of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have insecticidal and fungicidal properties in plants. However, the exact mechanisms underlying these effects are not fully understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds and materials. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is also relatively easy to synthesize and can be obtained in high yields.
However, one of the main limitations of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its instability. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is highly reactive and can undergo rapid decomposition, making it difficult to handle and store. This can also make it challenging to study the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile.

Future Directions

There are many potential future directions for research on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. One area of interest is the development of new pharmaceuticals and drug delivery systems based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. Another area of interest is the development of new materials and polymers based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile for electronic and optical devices.
There is also potential for further research on the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. This could involve studying the interactions of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile with biological molecules and investigating its effects on various cellular processes.
Conclusion:
In conclusion, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, or 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, is a versatile compound with potential applications in various fields, including pharmaceuticals, agriculture, and materials science. While the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile are not fully understood, it has been shown to have unique properties that make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile involves the reaction of 2,3-dimethylbutadiene with acrylonitrile in the presence of a catalyst such as palladium or nickel. The reaction proceeds through a cycloaddition mechanism to form the cyclopropene ring. The yield of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile can be improved by optimizing the reaction conditions, including the temperature, pressure, and catalyst concentration.

Scientific Research Applications

2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been investigated as a potential drug delivery system due to its ability to form stable complexes with certain drugs.
In the agricultural industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have insecticidal and fungicidal properties. It has been used as a natural pesticide to control pests and diseases in crops. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has also been investigated as a potential plant growth regulator due to its ability to stimulate plant growth and enhance crop yield.
In materials science, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been used as a building block for the synthesis of various polymers and materials. It has been shown to have unique optical and electronic properties, making it a promising candidate for the development of new materials for electronic and optical devices.

properties

CAS RN

109073-20-3

Product Name

2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-acetyl-3,3-dimethylcyclopropene-1-carbonitrile

InChI

InChI=1S/C8H9NO/c1-5(10)7-6(4-9)8(7,2)3/h1-3H3

InChI Key

HZACVLAFKLXXPS-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C1(C)C)C#N

Canonical SMILES

CC(=O)C1=C(C1(C)C)C#N

synonyms

1-Cyclopropene-1-carbonitrile, 2-acetyl-3,3-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.